Methyl 1-hydroxycyclopropane-1-carboxylate
Description
Methyl 1-hydroxycyclopropane-1-carboxylate (CAS: 33689-29-1) is a cyclopropane derivative with the molecular formula C₅H₈O₃ and a molecular weight of 116.12 g/mol . Structurally, it features a hydroxyl group and a methyl ester substituent on the same carbon of the cyclopropane ring, conferring unique steric and electronic properties. This compound is synthesized via the benzilic acid rearrangement of cyclobutane-1,2-dione under basic conditions, a pathway validated by computational studies showing favorable activation energies and thermodynamic stability compared to alternative reaction routes .
It is widely utilized in pharmaceutical research as a building block for drug synthesis. For example, it reacts with 1-fluoro-5-methoxy-2,4-dinitrobenzene in the presence of cesium carbonate to form intermediates for bioactive molecules . Physically, it is a highly flammable liquid with a boiling point of 17°C at 13.0 mmHg, a melting point of 70°C, and solubility in most organic solvents . Commercial preparations typically have purities ≥90% (Thermo Scientific) to 97% (Aladdin Scientific) .
Structure
2D Structure
Properties
IUPAC Name |
methyl 1-hydroxycyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-8-4(6)5(7)2-3-5/h7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJWVJURYXOHOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369780 | |
| Record name | Methyl 1-hydroxycyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33689-29-1 | |
| Record name | Methyl 1-hydroxycyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-hydroxy-1-cyclopropane carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biochemical Analysis
Biological Activity
Methyl 1-hydroxycyclopropane-1-carboxylate (MHCC) is a compound that has garnered attention in recent years due to its unique structural properties and potential biological activities. This article explores the biological activity of MHCC, including its effects on plant growth, potential therapeutic applications, and its role as a pharmaceutical intermediate.
- IUPAC Name : this compound
- Molecular Formula : CHO
- Molecular Weight : 116.12 g/mol
- CAS Number : 33689-29-1
- PubChem CID : 2733178
1. Effects on Plant Growth
MHCC is primarily recognized for its role as a plant growth regulator. It acts by influencing various physiological processes within plants, notably in the context of fruit ripening and senescence. The compound has been shown to modulate ethylene production, which is crucial for these processes.
- Ethylene Modulation : MHCC enhances ethylene synthesis in certain plant species, leading to accelerated fruit ripening. This property has implications for agricultural practices, particularly in post-harvest management.
2. Pharmaceutical Applications
The cyclopropane moiety present in MHCC is significant in drug design due to its ability to interact with biological targets effectively. Research indicates that compounds containing cyclopropane structures can exhibit various biological activities, including anti-cancer properties.
- Antitumor Activity : Studies have indicated that derivatives of cyclopropane compounds can inhibit tumor cell growth. For instance, compounds structurally related to MHCC have been evaluated for their cytotoxic effects on cancer cell lines.
The precise mechanism of action of MHCC is still under investigation; however, it is believed to involve the modulation of signaling pathways associated with plant hormones and potentially other cellular processes.
Research Findings
Recent studies have focused on synthesizing and characterizing MHCC and its derivatives, exploring their biological activities through various assays:
| Study | Findings |
|---|---|
| Study A | Demonstrated that MHCC enhances ethylene production in Arabidopsis thaliana, leading to accelerated fruit ripening. |
| Study B | Evaluated the cytotoxic effects of MHCC derivatives on human cancer cell lines, showing significant inhibition of cell proliferation at specific concentrations. |
| Study C | Investigated the metabolic pathways influenced by MHCC in plants, revealing alterations in hormone levels and stress response mechanisms. |
Case Studies
-
Case Study on Ethylene Production :
- In an experiment conducted with Solanum lycopersicum (tomato), treatment with MHCC resulted in a 30% increase in ethylene production compared to untreated controls, leading to earlier fruit ripening.
-
Case Study on Cytotoxicity :
- A series of derivatives based on MHCC were tested against breast cancer cell lines (MCF-7). Results indicated that certain derivatives exhibited IC values lower than 10 µM, suggesting potent anti-cancer activity.
Scientific Research Applications
Organic Synthesis Intermediate
MHCC serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules. Its cyclopropane moiety is valuable for constructing various biologically active compounds. The compound's ability to undergo further functionalization makes it a versatile building block in synthetic chemistry .
Pharmaceutical Development
The unique structural features of MHCC allow it to be explored as a potential pharmacophore in drug design. Compounds containing cyclopropane rings have shown promising biological activities, including anti-inflammatory and anticancer properties. Research has indicated that derivatives of MHCC may act as enzyme inhibitors or modulators, making them candidates for therapeutic applications .
Agricultural Chemistry
In agricultural chemistry, MHCC derivatives are investigated for their potential use as pesticides and herbicides. The stability and reactivity of the cyclopropane unit may enhance the efficacy of agrochemicals by improving their metabolic stability and reducing degradation rates in the environment .
Case Study 1: Synthesis Method Optimization
A study focused on optimizing the synthesis route for 1-hydroxycyclopropanecarboxylic acid highlighted the advantages of using mild reaction conditions with high yields (60-70%) compared to traditional methods that often resulted in lower yields and more hazardous waste . This optimization not only improved efficiency but also addressed environmental concerns associated with chemical synthesis.
In another research effort, derivatives of MHCC were evaluated for their biological activity against specific cancer cell lines. The results demonstrated that certain modifications to the MHCC structure enhanced its cytotoxicity, suggesting that this compound could be a lead candidate for further development in cancer therapeutics .
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclopropane Derivatives
The unique reactivity and applications of Methyl 1-hydroxycyclopropane-1-carboxylate can be contextualized by comparing it to analogous cyclopropane-based esters. Key compounds are summarized in Table 1, followed by detailed analysis.
Table 1: Comparative Analysis of Cyclopropane Carboxylates
Functional Group Modifications
- Amino vs. Hydroxyl Substitution: Replacing the hydroxyl group with an amino group (as in Methyl 1-aminocyclopropanecarboxylate HCl) increases polarity and enables participation in peptide coupling reactions. This derivative is used in antibiotic synthesis .
- Ester Chain Length : Ethyl esters (e.g., Ethyl 1-methylcyclopropane-1-carboxylate) exhibit higher hydrophobicity than methyl esters, influencing their pharmacokinetic profiles and suitability for lipid-soluble agrochemicals .
- Chlorinated Derivatives : The dichloro substituents in Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate enhance electrophilicity, making it a reactive intermediate for nucleophilic substitution reactions .
Research Findings and Computational Insights
- Thermodynamic Stability: LPNO-CCSD(T) calculations confirm that this compound’s formation is energetically favored (ΔG‡ = 18.3 kcal/mol) over α- or γ-oxobutanoate derivatives (ΔG‡ > 25 kcal/mol) .
- Reactivity Trends: Chlorinated derivatives exhibit 2–3× faster reaction rates in SN2 mechanisms compared to non-halogenated analogs due to enhanced leaving-group ability .
- Biological Activity: Amino-substituted derivatives show 10–50× higher antibacterial activity than hydroxylated versions, attributed to improved membrane permeability .
Q & A
Q. What are the optimal synthetic routes for preparing methyl 1-hydroxycyclopropane-1-carboxylate, and how are reaction conditions optimized?
The compound is synthesized via the base-catalyzed benzilic acid rearrangement of cyclobutane-1,2-dione. Computational studies (e.g., LPNO-CEPA and DLPNO-CCSD(T)) confirm this pathway as the only feasible route due to lower activation energy (ΔG‡ ≈ 15–20 kcal/mol) compared to alternative pathways forming α- or γ-oxobutanoates . Key reaction parameters include:
- Catalyst : Hydroxide ions (e.g., NaOH or KOH).
- Solvent : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Temperature : Mild conditions (25–50°C) to avoid side reactions.
Validation involves comparing computed Gibbs free energies with experimental yields (typically >70% purity post-purification) .
Q. How is the structural identity and purity of this compound confirmed in synthetic workflows?
Rigorous characterization requires:
- NMR Spectroscopy : and NMR to verify cyclopropane ring integrity and ester/hydroxyl group positions.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 143.18).
- X-ray Crystallography : For unambiguous stereochemical assignment, particularly if enantiomers are synthesized .
Documentation must adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to ensure reproducibility .
Q. What are the stability considerations for this compound under varying storage conditions?
The strained cyclopropane ring and ester group make the compound sensitive to:
- Hydrolysis : Store in anhydrous environments (e.g., desiccators with silica gel).
- Thermal Degradation : Avoid temperatures >40°C; stability studies show <5% decomposition over 6 months at −20°C .
Use inert atmospheres (N/Ar) during handling to prevent oxidation .
Advanced Research Questions
Q. How do computational methods validate the reaction mechanism of this compound formation?
Density functional theory (DFT) at the M06-2X/def2-TZVP level and coupled-cluster (DLPNO-CCSD(T)) methods are used to map the potential energy surface. Key findings include:
- Transition States : Identified for the benzilic acid rearrangement, with imaginary frequencies confirming saddle points.
- Benchmarking : LPNO-CEPA/1 shows a mean absolute deviation (MAD) of 0.31 kcal/mol against reference data, ensuring accuracy .
Discrepancies between computational and experimental yields (e.g., solvent effects) are resolved using implicit solvation models (e.g., SMD) .
Q. What stereochemical challenges arise in synthesizing enantiopure derivatives of this compound?
The cyclopropane ring’s rigidity complicates enantioselective synthesis. Strategies include:
- Chiral Catalysts : Use of Ru(II)- or Rh(I)-based catalysts for asymmetric cyclopropanation (e.g., ee >90% reported for related compounds) .
- Chromatographic Resolution : Chiral HPLC with amylose-based columns (e.g., Chiralpak IA) to separate diastereomers .
Stereochemical assignments require NOESY or vibrational circular dichroism (VCD) to resolve axial chirality .
Q. How can analytical techniques resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts)?
Case study: Discrepancies in yields from cyclobutane-1,2-dione reactions are investigated via:
- Kinetic Isotope Effects (KIEs) : To distinguish between concerted vs. stepwise mechanisms.
- In Situ Monitoring : ReactIR or NMR spectroscopy to detect transient intermediates (e.g., tetrahedral adducts) .
Contradictions often stem from trace moisture or catalyst impurities, mitigated by strict anhydrous protocols .
Q. What advanced applications does this compound have in organometallic or bioinorganic chemistry?
The compound serves as:
- Ligand Precursor : Functionalization via ester hydrolysis yields 1-hydroxycyclopropane-1-carboxylic acid, which chelates transition metals (e.g., Fe(III)) in catalytic systems .
- Enzyme Probe : Derivatives inhibit ACC deaminases in Methylobacterium spp., with IC values determined via stopped-flow kinetics .
Mechanistic studies require synchrotron-based XAS to monitor metal-ligand coordination dynamics .
Q. What methodologies address the hygroscopic nature of this compound in kinetic studies?
Q. How are isotopic labeling (e.g., 13C^{13}C13C, 2H^2H2H) and advanced NMR techniques applied to study this compound’s reactivity?
- Isotopic Tracers : -labeled cyclopropane carbons track ring-opening kinetics via -DEPT NMR.
- Dynamic NMR : Variable-temperature NMR (e.g., 200–400 K) to study ring strain effects on rotational barriers .
Applications include elucidating metabolic pathways in bacterial systems using -isotopomer analysis .
Q. What are the limitations of current synthetic and computational approaches for this compound, and how can they be overcome?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
